4-Ethoxy-9(10H)-acridinone
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Overview
Description
4-Ethoxy-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of an acridine core with an ethoxy group at the 4-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-9(10H)-acridinone typically involves the reaction of 4-ethoxyaniline with phthalic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the acridinone core. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acridinone to its dihydro form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroacridinones, and various substituted acridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an anticancer agent and in antimicrobial research.
Medicine: Due to its biological properties, it is investigated for therapeutic applications, including drug development.
Industry: It is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-Ethoxy-9(10H)-acridinone involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can inhibit enzymes involved in critical cellular processes, leading to cell death in targeted cells.
Comparison with Similar Compounds
- 4-Ethoxy-9-methyl-9H-1,3,9,10-tetraaza-2-thiaanthracene
- 4-Ethoxy-9-allyl-1,8-naphthalimide
Comparison: 4-Ethoxy-9(10H)-acridinone is unique due to its specific substitution pattern and the presence of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
71803-12-8 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-13-9-5-7-11-14(13)16-12-8-4-3-6-10(12)15(11)17/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
JEBKXTDJHXSCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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